4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
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Overview
Description
4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C24H24N4O5S and a molecular weight of 480.547 g/mol . This compound is notable for its unique structure, which includes a quinoline core, a benzenesulfonamide group, and various functional groups such as amino, cyano, and methoxy groups.
Preparation Methods
The synthesis of 4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Scientific Research Applications
4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide include:
2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-hydroxyphenyl)pyridinium: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
3-Cyano-4-aryl-2-iminochromenes: These compounds have a similar quinoline core but differ in the substituents, affecting their reactivity and applications.
Properties
CAS No. |
339340-75-9 |
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Molecular Formula |
C24H24N4O5S |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O5S/c1-32-20-11-6-14(12-21(20)33-2)22-17(13-25)24(26)28(18-4-3-5-19(29)23(18)22)15-7-9-16(10-8-15)34(27,30)31/h6-12,22H,3-5,26H2,1-2H3,(H2,27,30,31) |
InChI Key |
MMLFQLRSOWMBKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N)OC |
Origin of Product |
United States |
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